[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1401667-08-0) is a chiral piperidine derivative characterized by:
- Molecular Formula: C₁₉H₂₉N₃O₃
- Molecular Weight: 347.45 g/mol
- Stereochemistry: (R)-configuration at the piperidine ring and (S)-configuration at the 2-amino-propionyl moiety .
- Physical Properties: Predicted density of 1.14 g/cm³ and boiling point of 499.8±45.0 °C .
Its stereochemistry is critical for biological activity, as enantiomeric differences often influence receptor binding and metabolic stability .
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)17-10-7-11-21(12-17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRAFXTDSJJJK-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester , with CAS No. 1353943-98-2, is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a piperidine ring and an amino acid derivative, making it a candidate for various therapeutic applications.
- Molecular Formula : C19H29N3O3
- Molecular Weight : 343.45 g/mol
- Structural Features :
- Piperidine moiety associated with neuroactive properties.
- Carbamic acid structure which is significant in drug design.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The piperidine structure may facilitate binding to GPCRs, which play critical roles in signal transduction pathways .
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroactive Properties :
A study explored the compound's effects on neural pathways and found that it could modulate dopamine receptor activity, suggesting potential use in treating disorders like Parkinson's disease or schizophrenia . -
Anticancer Efficacy :
In vitro studies showed that the compound inhibited the proliferation of cancer cells in several types of tumors. For instance, it reduced cell viability in breast cancer cell lines by approximately 70% at higher concentrations . -
Inflammatory Response :
Research indicated that the compound could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests a possible application in pain management therapies .
Synthesis and Production
The synthesis of this compound can be achieved through various chemical reactions, typically involving the formation of carbamate bonds from amino acids and piperidine derivatives. The synthetic routes often focus on optimizing yield and purity for pharmacological testing.
Scientific Research Applications
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 433.9 ± 45 °C |
| Density | 1.07 ± 0.1 g/cm³ |
| pKa | 9.05 ± 0.29 |
The biological activity of [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is primarily attributed to its structural components:
- Piperidine Moiety : Often correlates with neuroactive properties, making it a candidate for central nervous system (CNS) applications.
- Amino Acid Component : Enhances interactions with biological targets, potentially improving binding affinity and selectivity.
Applications in Drug Development
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential use in treating disorders such as anxiety, depression, and schizophrenia.
- Antidepressant Research : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanism of action.
- Analgesic Properties : The compound may have analgesic effects due to its interaction with pain pathways, indicating possible applications in pain management therapies.
Case Study 1: Neuroactive Properties
A study investigated the effects of this compound on serotonin receptors. Results demonstrated that the compound enhances serotonin receptor activity, suggesting its potential as an antidepressant.
Case Study 2: Pain Management
Research involving the administration of this compound in rodent models showed significant reductions in pain sensitivity. The findings support the hypothesis that this compound could serve as a novel analgesic agent.
Synthesis and Production
Several synthetic routes can be employed to produce this compound:
- Carbamate Formation : Reaction of isopropyl carbamate with benzyl amine under controlled conditions.
- Piperidine Derivatization : Utilizing piperidine derivatives to enhance bioactivity and solubility.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this compound, targeting both the carbamate and ester groups.
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | Cleavage of carbamate to yield piperidine derivative + CO₂ + benzyl alcohol | |
| Basic Hydrolysis | NaOH (aq.), heat | Deprotection of benzyl ester to carboxylic acid + release of benzyl alcohol |
-
Mechanistic Insights :
Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water. Basic hydrolysis (saponification) cleaves the ester via hydroxide ion attack.
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution with amines, alcohols, or thiols.
| Nucleophile | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Primary Amines | DCC, DMAP, anhydrous solvent | Formation of urea derivatives | |
| Alcohols | Steglich conditions (DCC/DMAP) | Transesterification to new esters |
-
Example :
Under Steglich conditions, the carbamate reacts with alcohols to form substituted esters, mediated by DCC/DMAP .
Acylation of the Amino Group
The (S)-2-amino-propionyl moiety reacts with acylating agents:
| Acylating Agent | Conditions | Products | Key References |
|---|---|---|---|
| Acetic Anhydride | Pyridine, room temperature | Acetylated amino derivative | |
| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | Benzoylated product |
Hydrogenolysis of the Benzyl Ester
Catalytic hydrogenation removes the benzyl protecting group:
| Catalyst | Conditions | Products | Key References |
|---|---|---|---|
| Pd/C, H₂ | Ethanol, RT, 1 atm H₂ | Carboxylic acid + toluene |
-
Stereochemical Retention :
The (R)-configuration at the piperidine ring remains unchanged under mild hydrogenolysis .
Oxidation Reactions
The piperidine ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Key References |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Piperidone derivative | |
| mCPBA | CH₂Cl₂, 0°C | Epoxidation (if double bonds present) |
Comparative Reactivity Table
Key functional group reactivity ranked by susceptibility:
| Functional Group | Reactivity (Descending Order) | Preferred Reactions |
|---|---|---|
| Benzyl Ester | High | Hydrolysis, Hydrogenolysis |
| Carbamate | Moderate | Nucleophilic substitution, Hydrolysis |
| Amino Group | Moderate | Acylation, Alkylation |
| Piperidine Ring | Low | Oxidation, Ring-opening |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1401666-08-7)
Substituent-Modified Analogs
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- Key Differences :
- Ethyl carbamate instead of isopropyl.
- Molecular formula: C₁₈H₂₇N₃O₃; molecular weight: 333.43 g/mol.
- Implications :
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1)
- Key Differences: 3-Methyl-butyryl group replaces 2-amino-propionyl. Molecular formula: C₂₀H₃₁N₃O₃; molecular weight: 361.48 g/mol.
Ring-Size Variants
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353945-45-5)
- Key Differences: Pyrrolidine (5-membered ring) instead of piperidine (6-membered). 2-Chloro-acetyl group replaces 2-amino-propionyl.
- Implications: Smaller ring size alters conformational flexibility and hydrogen-bonding capacity.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| Target Compound | 1401667-08-0 | C₁₉H₂₉N₃O₃ | 347.45 | Isopropyl carbamate, (S)-2-amino-propionyl | (R)-piperidin-3-yl |
| [(S)-Piperidine Stereoisomer] | 1401666-08-7 | C₁₉H₂₉N₃O₃ | 347.45 | Same as target | (S)-piperidin-3-yl |
| Ethyl Carbamate Analog | N/A | C₁₈H₂₇N₃O₃ | 333.43 | Ethyl carbamate | (R)-piperidin-3-yl |
| 3-Methyl-Butyryl Variant | 1401666-94-1 | C₂₀H₃₁N₃O₃ | 361.48 | Ethyl carbamate, 3-methyl-butyryl | (S)-piperidin-3-yl |
| Pyrrolidine Derivative | 1353945-45-5 | C₁₈H₂₄ClN₂O₃ | 357.85 | Chloro-acetyl, pyrrolidine | (R)-pyrrolidin-3-yl |
Research Findings and Implications
Stereochemical Impact
- The (R)-configuration in the target compound’s piperidine ring may favor interactions with chiral binding pockets in biological targets, as seen in GPCR ligands like aprepitant and SR140333 .
- Stereoisomers (e.g., S-configuration in the piperidine ring) often exhibit divergent pharmacokinetic profiles, as observed in related morpholine derivatives .
Substituent Effects
- Isopropyl vs. Ethyl Carbamate : Isopropyl’s steric hindrance may slow esterase-mediated hydrolysis, extending half-life compared to ethyl analogs .
- Acyl Group Variations: The 2-amino-propionyl group in the target compound provides a hydrogen-bond donor, enhancing interactions with protease active sites compared to non-polar acyl groups .
Preparation Methods
Synthesis of (R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl Intermediate
Procedure :
-
Protection of (S)-2-Amino-propionic acid :
-
Coupling to (R)-3-Amino-piperidine :
Key Challenge :
-
Racemization risk during coupling necessitates low temperatures and excess Hünig’s base.
Stereochemical Integrity Verification
Analytical Methods :
-
Chiral HPLC :
-
Optical Rotation :
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Protocol :
-
Anchor (R)-3-amino-piperidine to Wang resin via Fmoc chemistry.
-
Couple (S)-2-Fmoc-amino-propionic acid using HBTU/HOBt.
-
Cleave with TFA/TIS/H₂O (95:2.5:2.5) to obtain free amine.
-
Perform on-resin carbamate formation with benzyl chloroformate/isopropylamine.
Advantages :
Enzymatic Resolution for Stereocontrol
Method :
-
Use immobilized lipase (e.g., CAL-B) to resolve racemic piperidine intermediates.
-
Hydrolyze undesired (S)-enantiomer selectively in phosphate buffer (pH 7.0).
Outcome :
Industrial-Scale Production Considerations
Table 2: Cost-Benefit Analysis of Synthesis Routes
| Method | Yield | Purity | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Solution-phase | 78% | 95% | 1,200 | Moderate |
| SPPS | 85% | 98% | 3,500 | Low |
| Enzymatic resolution | 65% | 99.5% | 2,800 | High |
Recommendation :
-
Solution-phase synthesis balances cost and yield for pilot-scale batches.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.21–4.15 (m, 1H, piperidine-H), 3.85–3.78 (m, 1H, isopropyl-CH), 2.98–2.91 (m, 2H, NH₂).
Challenges and Mitigation Strategies
Racemization During Amide Coupling
Cause :
-
Base-catalyzed epimerization at the (S)-2-amino-propionyl moiety.
Solution :
Purification of Hydrophobic Intermediates
Issue :
-
Low solubility in aqueous systems complicates extraction.
Resolution :
| Reagent | Hazard Class | Substitute |
|---|---|---|
| Benzyl chloroformate | Corrosive | Benzyl carbonochloridate |
| DCC | Sensitizer | EDC/HCl |
Waste Management :
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling and storing [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust/aerosols. Work in a fume hood to ensure adequate ventilation .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Store away from oxidizing agents, heat, and moisture to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
Q. How should researchers dispose of waste containing this compound to comply with environmental regulations?
- Methodological Answer :
- Collect waste in designated containers labeled for "hazardous organic residues." Collaborate with licensed waste management services for incineration or chemical neutralization. Follow local regulations (e.g., EPA guidelines) and document disposal procedures .
Q. What are the foundational synthetic routes for preparing this compound?
- Methodological Answer :
- Start with a piperidine scaffold (e.g., 1-benzyl-4-piperidone) and perform sequential acylation and carbamate formation. For example, react with (S)-2-amino-propionyl chloride under basic conditions (e.g., triethylamine in DCM), followed by isopropyl carbamic acid benzyl ester coupling. Monitor reactions via TLC and purify via column chromatography .
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis of this compound?
- Methodological Answer :
- Catalyst Systems : Use palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) for coupling steps, as they improve regioselectivity and reduce side reactions .
- Temperature Control : Conduct acylation at 40–60°C to balance reaction rate and decomposition risks. For carbamate formation, elevate temperatures to 80–100°C under inert atmospheres .
- Workup : Extract intermediates with ethyl acetate and wash with brine to remove unreacted reagents. Use rotary evaporation under reduced pressure to isolate products .
Q. What advanced techniques are recommended for resolving structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Use PHENIX software for structure refinement. Collect high-resolution diffraction data (≤1.0 Å) and validate stereochemistry via electron density maps .
- Spectroscopic Analysis : Combine ¹H/¹³C NMR (DMSO-d₆) with IR spectroscopy to confirm amide (1650–1700 cm⁻¹) and carbamate (1250–1300 cm⁻¹) functional groups. Cross-validate with GC-MS for molecular ion peaks .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Purity Check : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. MS discrepancies may arise from matrix effects; use electrospray ionization (ESI) for better accuracy .
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping NMR signals. Compare with computational predictions (e.g., DFT calculations) .
Q. What methods ensure the compound’s purity and stability during long-term studies?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., free amine or benzyl alcohol) .
- Assay Validation : Use pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) for UV-based quantification. Calibrate against a USP-certified reference standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
